molecular formula C18H12N2O2 B14155883 2-Methyl-1-phenyl-1h-naphtho[2,3-d]imidazole-4,9-dione CAS No. 4497-76-1

2-Methyl-1-phenyl-1h-naphtho[2,3-d]imidazole-4,9-dione

Cat. No.: B14155883
CAS No.: 4497-76-1
M. Wt: 288.3 g/mol
InChI Key: OEDRMYVGCFCZHE-UHFFFAOYSA-N
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Description

2-Methyl-1-phenyl-1h-naphtho[2,3-d]imidazole-4,9-dione is a heterocyclic compound that belongs to the class of imidazole derivatives. This compound is characterized by its unique structure, which includes a naphthoquinone core fused with an imidazole ring. The presence of both naphthoquinone and imidazole moieties endows the compound with diverse chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-phenyl-1h-naphtho[2,3-d]imidazole-4,9-dione typically involves the condensation of 2-methyl-1-phenyl-1H-imidazole with 1,4-naphthoquinone. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by their condensation. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-phenyl-1h-naphtho[2,3-d]imidazole-4,9-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methyl-1-phenyl-1h-naphtho[2,3-d]imidazole-4,9-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-1-phenyl-1h-naphtho[2,3-d]imidazole-4,9-dione involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-1-phenyl-1h-naphtho[2,3-d]imidazole-4,9-dione stands out due to its unique combination of naphthoquinone and imidazole moieties, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

4497-76-1

Molecular Formula

C18H12N2O2

Molecular Weight

288.3 g/mol

IUPAC Name

2-methyl-3-phenylbenzo[f]benzimidazole-4,9-dione

InChI

InChI=1S/C18H12N2O2/c1-11-19-15-16(20(11)12-7-3-2-4-8-12)18(22)14-10-6-5-9-13(14)17(15)21/h2-10H,1H3

InChI Key

OEDRMYVGCFCZHE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N1C3=CC=CC=C3)C(=O)C4=CC=CC=C4C2=O

Origin of Product

United States

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